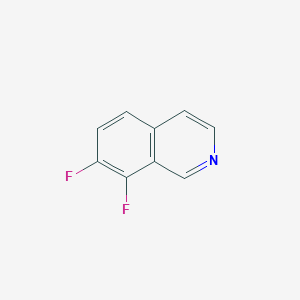

7,8-Difluoroisoquinoline

Description

Contextual Significance of Fluorine in Contemporary Organic and Heterocyclic Chemistry

Fluorine's unique properties make it a valuable element in modern organic and heterocyclic chemistry. numberanalytics.commdpi.comnih.gov Its high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com The introduction of fluorine can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity. rsc.orgconicet.gov.ar These modifications can lead to enhanced biological activity, improved bioavailability, and reduced metabolic degradation of drug candidates. numberanalytics.comnih.gov In fact, approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The strategic placement of fluorine on heterocyclic rings is a key strategy in drug design, often leading to compounds with superior efficacy and safety profiles. mdpi.comnih.gov

The introduction of fluorine can lead to the following key molecular changes:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, prolonging the active life of a drug in the body. conicet.gov.ar

Increased Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with biological targets, enhancing the potency of a drug. conicet.gov.ar

Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state and, consequently, its solubility and ability to cross cell membranes. conicet.gov.ar

Improved Membrane Permeability: By modifying a molecule's lipophilicity, fluorine can enhance its ability to pass through biological membranes, a crucial factor for drug absorption and distribution. nih.gov

Overview of the Isoquinoline (B145761) Core as a Privileged Scaffold in Chemical Synthesis

The isoquinoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govrsc.org The structural rigidity and synthetic tractability of the isoquinoline core make it an ideal starting point for the design and synthesis of new therapeutic agents. rsc.orgresearchgate.net

Derivatives of isoquinoline are being investigated and used for a multitude of therapeutic applications, including the treatment of cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.gov The versatility of the isoquinoline scaffold allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org This adaptability has made isoquinolines a central focus in the development of new drugs. nih.govresearchgate.net

Strategic Research Focus on 7,8-Difluoroisoquinoline within Fluorinated Azacycles

The specific focus on this compound arises from the strategic combination of the privileged isoquinoline scaffold with the unique properties of fluorine. The placement of two fluorine atoms on the benzo ring of the isoquinoline core is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule in a precise manner. This difluorination pattern is expected to significantly impact the compound's reactivity, potential biological activity, and utility as a building block in the synthesis of more complex molecules. The study of this compound and other fluorinated azacycles is driven by the quest for novel compounds with improved therapeutic profiles and unique material properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFHCLHWWUXRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313340 | |

| Record name | 7,8-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475994-57-1 | |

| Record name | 7,8-Difluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475994-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Difluoroisoquinoline and Its Precursors

Classical Isoquinoline (B145761) Synthesis Adaptations for Fluorinated Analogs

Traditional methods for isoquinoline synthesis have been successfully adapted to incorporate difluorinated precursors, providing reliable routes to 7,8-Difluoroisoquinoline.

The Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis, involves the acid-catalyzed intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org For the synthesis of this compound, this reaction requires a difluorinated β-phenylethylamine derivative as the starting material.

The key modification for difluorinated precursors lies in the reaction conditions required to effect the cyclization. Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is deactivated towards electrophilic aromatic substitution. Consequently, stronger dehydrating agents and higher reaction temperatures are often necessary to drive the reaction to completion. organic-chemistry.org Commonly employed reagents include phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org

The general mechanism involves the initial formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the difluorinated benzene (B151609) ring to form the cyclized product. wikipedia.org

Table 1: Reagents and Conditions for Bischler-Napieralski Cyclization of Fluorinated Precursors

| Dehydrating Agent | Typical Conditions | Notes |

| POCl₃ | Reflux | Often used in combination with P₂O₅ for deactivated systems. |

| P₂O₅/POCl₃ | Reflux | Highly effective for electron-deficient aromatic rings. |

| Polyphosphoric Acid (PPA) | 100-150 °C | Provides a strongly acidic and dehydrating medium. |

| Triflic Anhydride (Tf₂O) | Room Temperature to Reflux | A powerful promoter for the reaction. |

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines, proceeding via the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org To synthesize this compound using this method, a 2,3-difluorobenzaldehyde (B42452) would serve as the key starting material. This aldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding Schiff base (benzalaminoacetal). thermofisher.com

Subsequent treatment with a strong acid, such as concentrated sulfuric acid, promotes the cyclization onto the difluoroaryl ring. wikipedia.org Similar to the Bischler-Napieralski reaction, the electron-withdrawing fluorine substituents can make the cyclization step more challenging, potentially requiring harsher conditions to achieve good yields. organicreactions.org Modifications of the reaction, such as the Schlittler-Müller modification using benzylamines and glyoxal (B1671930) semiacetal, can also be adapted for difluorinated substrates. drugfuture.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.org This method is particularly useful for synthesizing the reduced, tetrahydroisoquinoline core, which can then be oxidized to the fully aromatic isoquinoline.

For the synthesis of 7,8-difluorotetrahydroisoquinoline, a 2-(2,3-difluorophenyl)ethylamine is reacted with an aldehyde, typically formaldehyde. google.com The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular attack by the electron-rich aromatic ring. wikipedia.org While the fluorine atoms decrease the nucleophilicity of the aromatic ring, the reaction can still proceed, often with the aid of strong acids or by using more reactive iminium ion precursors. wikipedia.org An N-acyliminium ion variant of the Pictet-Spengler reaction can be employed to enhance the electrophilicity of the cyclizing species, allowing the reaction to proceed under milder conditions. nih.gov

Modern Synthetic Approaches and Transition Metal Catalysis

More contemporary methods, particularly those employing transition metal catalysis, offer powerful and versatile strategies for the synthesis of fluorinated isoquinolines, including this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are instrumental in modern organic synthesis. These reactions can be employed to construct the carbon skeleton of the isoquinoline ring system or to introduce the fluorine atoms at a late stage.

One common strategy involves the synthesis of a suitably functionalized isoquinoline precursor, such as a bromo- or triflyloxy-substituted isoquinoline, which can then undergo a palladium-catalyzed coupling reaction with a fluorinated coupling partner. Conversely, a difluorinated aryl halide or boronic acid can be coupled with a partner containing the remainder of the isoquinoline framework. The choice of ligands, such as BrettPhos, can be crucial for achieving high efficiency in these transformations. nih.gov These methods offer a high degree of flexibility and functional group tolerance. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions in Fluorinated Isoquinoline Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand System |

| Suzuki Coupling | Aryl Boronic Acid + Aryl Halide | Pd(OAc)₂ / SPhos |

| Heck Coupling | Alkene + Aryl Halide | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd₂(dba)₃ / BINAP |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for certain transformations. Copper can mediate intramolecular C-N and C-C bond formations to construct the isoquinoline ring. For instance, a suitably substituted and functionalized difluorinated benzene derivative can undergo a copper-catalyzed intramolecular cyclization to form the heterocyclic ring. nih.gov

Furthermore, copper catalysts can be employed in fluorination reactions to introduce the fluorine atoms onto a pre-formed isoquinoline scaffold, although this is a less common approach for the synthesis of specifically substituted isomers like this compound. Copper-catalyzed radical cyclization reactions involving difluoroalkyl radicals also represent a modern approach to constructing fluorinated heterocyclic systems. nih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including fluorinated isoquinolines. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com This efficiency is particularly valuable in multi-step syntheses and for overcoming high activation barriers.

A notable application of microwave heating is in the one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazole precursors. rsc.orgrsc.orgresearchgate.net In this protocol, microwave heating of the triazole in the presence of potassium fluoride (B91410) facilitates a cascade of reactions, including triazole ring opening, denitrogenation, rearrangement to a ketenimine intermediate, a stereoselective 1,3-fluorine shift, and subsequent cyclization to form the isoquinoline ring. rsc.orgrsc.orgrsc.orgresearchgate.net This method demonstrates excellent substrate scope and yields. rsc.orgrsc.org For instance, the transformation of 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles into trifluoromethylated ring-fused isoquinolines is effectively promoted by microwave heating, which initiates the thermal ring opening to form reactive ketenimine intermediates. nih.gov

The advantages of microwave assistance extend to various other cyclization and condensation reactions used to build the isoquinoline scaffold, often leading to cleaner reactions and simpler work-up procedures. nih.gov

Direct Fluorination and Fluoroalkylation Methodologies

Regioselective Introduction of Fluorine Atoms onto the Isoquinoline Nucleus

The regioselective introduction of fluorine atoms directly onto the isoquinoline nucleus via C-H functionalization is a highly sought-after but challenging transformation. acs.orgnih.govnih.govacs.org The electron-deficient nature of the pyridine (B92270) ring in isoquinoline makes it resistant to classical electrophilic aromatic substitution (SEAr). The corresponding Wheland intermediates are high in energy, making this pathway difficult. acs.orgnih.govnih.govresearchgate.net

Recent advances have explored novel strategies to overcome these challenges. One approach involves a temporary dearomatization of the pyridine ring. For instance, an oxazinoazaarene-based strategy has been developed for the formal meta-C–H-fluorination of isoquinolines. researchgate.net This method uses an electrophilic fluorine source like Selectfluor, and the regioselectivity is controlled by the structure of the dearomatized intermediate, leading to exclusive C3-fluorination (which corresponds to the meta position relative to the nitrogen atom). researchgate.net

Another innovative concept involves a concerted nucleophilic aromatic substitution. This strategy avoids the formation of unstable Meisenheimer intermediates by utilizing a chain process involving an asynchronous concerted F–-e–-H+ transfer. acs.orgnih.govnih.gov This method has been successfully applied to the C4-selective fluorination of quinolines and presents a promising avenue for the nucleophilic C-H fluorination of isoquinolines. acs.orgnih.govnih.gov

Methods for Incorporating Fluoroalkyl Groups at Specific Positions

The incorporation of fluoroalkyl groups, such as trifluoromethyl (-CF3) and difluoromethyl (-CHF2), can significantly alter the physicochemical properties of the isoquinoline molecule. Several methods have been developed for their regioselective installation.

A highly effective one-step method for the synthesis of 4-fluoroalkylated isoquinolines involves a palladium-catalyzed annulation reaction. acs.orgacs.orgthieme-connect.comnih.gov This reaction couples various 2-iodobenzylidenamines with fluoroalkylated alkynes (e.g., 3,3,3-trifluoro-1-phenyl-1-propyne) in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base. The reaction proceeds with high regioselectivity, yielding the 4-fluoroalkylated isoquinoline as the exclusive regioisomer in good to high yields. acs.orgthieme-connect.com The versatility of this method allows for a range of substituents on both the benzylidenamine and the alkyne. thieme-connect.com

Below is a table summarizing the results of a palladium-catalyzed synthesis of 4-(trifluoromethyl)isoquinolines.

| Entry | Alkyne Substrate (R) | Benzylidenamine Substrate (X) | Catalyst (mol %) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl | H | Pd(PPh3)4 (10) | Na2CO3 | 87 | acs.org |

| 2 | Phenyl | H | Pd(PPh3)4 (10) | K2CO3 | 76 | acs.org |

| 3 | p-Methoxyphenyl | H | Pd(PPh3)4 (5) | Na2CO3 | 93 | acs.org |

| 4 | p-Chlorophenyl | 4,5-(OCH2O) | Pd(PPh3)4 (5) | Na2CO3 | 85 | acs.org |

| 5 | n-Butyl | H | Pd(PPh3)4 (5) | Na2CO3 | 15 | acs.org |

Challenges and Selectivity Control in Direct Fluorination Reactions

Direct C-H fluorination of azaarenes like isoquinoline is fraught with challenges that complicate selectivity and efficiency. acs.orgnih.govnih.gov The primary obstacle for electrophilic fluorination is the inherent electron deficiency of the heterocyclic ring, which deactivates it towards electrophilic attack. This deactivation leads to a high activation barrier for the formation of the necessary Wheland intermediate. acs.orgnih.govresearchgate.net

For nucleophilic fluorination, the challenge lies in the subsequent rearomatization step. After the addition of a fluoride ion to form a Meisenheimer-type intermediate, the elimination of a hydride ion is required. However, the fluoride ion is a poor leaving group, making the reverse reaction (elimination of fluoride) more favorable than the productive elimination of hydride. acs.orgnih.govnih.gov

Controlling regioselectivity is another significant hurdle. The electronic properties of the isoquinoline ring direct reactions to specific positions, which may not be the desired ones. Achieving selective fluorination at a less electronically favored position, such as the meta position, requires specialized strategies like the dearomatization-rearomatization approach mentioned previously. researchgate.net The development of catalytic systems that can override the inherent reactivity of the substrate is crucial for achieving high selectivity in direct C-H functionalization reactions. acs.org

Annulation and Ring-Forming Strategies Involving Fluorinated Intermediates

Cyclization Reactions of N-Fluoroalkylated 1,2,3-Triazoles

A robust and versatile strategy for constructing fluorinated isoquinolines involves the ring-forming cyclization of N-fluoroalkylated 1,2,3-triazoles. This methodology provides access to isoquinolines with fluoroalkyl groups at the 1-position and a fluorine atom at the 3-position. rsc.orgrsc.org

The process is initiated by the thermal or microwave-assisted rearrangement of an N-fluoroalkyl-1,2,3-triazole. This step involves a ring-opening and denitrogenation cascade, leading to the formation of a highly reactive N-fluoroalkylated ketenimine intermediate. rsc.orgrsc.orgrsc.org This transformation is considered an aza-Wolff rearrangement. rsc.orgrsc.orgresearchgate.net The ketenimine then undergoes a stereoselective formal 1,3-fluorine shift, often facilitated by a fluoride source like potassium fluoride, to yield a difluoroazadiene. This intermediate subsequently undergoes an electrocyclic ring closure to form the final 1-fluoroalkyl-3-fluoroisoquinoline product. rsc.orgrsc.org The entire sequence can be performed in a one-pot fashion, making it an efficient route to these valuable fluorinated heterocycles. rsc.orgrsc.orgresearchgate.net

The scope of this reaction is broad, allowing for various substituents on the triazole precursor, which are then incorporated into the final isoquinoline structure. rsc.orgrsc.org

| Entry | Solvent | Additive (equiv.) | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | DCE | None | 160 | 60 | 10 | rsc.org |

| 2 | DCE | KF (1.1) | 160 | 60 | 85 | rsc.org |

| 3 | DCE | CsF (1.1) | 160 | 60 | 80 | rsc.org |

| 4 | Toluene | KF (1.1) | 160 | 60 | 75 | rsc.org |

| 5 | MeCN | KF (1.1) | 160 | 60 | 78 | rsc.org |

| 6 | DCE | KF (1.1) | 140 | 60 | 75 | rsc.org |

Intramolecular Cyclizations of Imines Bearing Fluoroaryl Substituents

The synthesis of fluorinated isoquinolines can be efficiently achieved through intramolecular cyclization reactions. A key strategy involves the cyclization of imines that are substituted with fluoroaryl groups. While specific examples detailing the synthesis of this compound via this exact pathway are not extensively documented in the provided research, the general principles of such cyclizations are well-established for related fluorinated analogs.

One relevant approach is the intramolecular substitution of vinylic fluorines by a sulfonamide nitrogen. For instance, N-[o-(2,2-difluorovinyl)benzyl]-p-toluenesulfonamides have been shown to undergo a 6-endo-trig cyclization in the presence of a base to yield 3-fluoroisoquinoline (B1619788) derivatives in high yields. researchgate.net This method relies on the nucleophilic attack of the nitrogen on the carbon-fluorine bond of the difluorovinyl group. A plausible precursor for a similar synthesis of a this compound derivative would involve an appropriately substituted difluoroalkene with a tosylamide.

Another related cyclization involves the base-promoted ring closure of ortho-trifluoromethyl benzyl (B1604629) heterocycles to form 4-fluoroisoquinoline (B1268607) derivatives. researchgate.net This reaction is thought to proceed through a quinone methide intermediate formed by the elimination of a fluoride anion. researchgate.net

The Bischler-Napieralski reaction is a classical and widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. For the synthesis of fluorinated isoquinolines, this would involve a starting material such as a fluorinated phenylethylamine. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been reported, which serves as a precursor to other substituted tetrahydroisoquinolines. mdpi.com The general applicability of the Bischler-Napieralski reaction suggests its potential for the synthesis of 7,8-difluoro-3,4-dihydroisoquinoline from a 2-(2,3-difluorophenyl)ethanamine derivative, which could then be aromatized.

| Reaction Type | Starting Material Precursor | Product Type | Key Features |

| Intramolecular Vinylic Substitution | N-[o-(2,2-difluorovinyl)benzyl]-p-toluenesulfonamide | 3-Fluoroisoquinoline derivative | Base-mediated 6-endo-trig cyclization. researchgate.net |

| Intramolecular Cyclization | ortho-Trifluoromethyl benzyl heterocycle | 4-Fluoroisoquinoline derivative | Proceeds via a quinone methide intermediate. researchgate.net |

| Bischler-Napieralski Reaction | Fluorinated β-arylethylamide | Fluorinated 3,4-dihydroisoquinoline (B110456) | Requires a dehydrating agent for cyclization. mdpi.com |

Asymmetric Synthesis Approaches Towards Enantiomerically Enriched Fluorinated Isoquinoline Systems

The development of asymmetric methods to access enantiomerically pure fluorinated isoquinolines is of significant interest due to the prevalence of the isoquinoline core in biologically active molecules. nih.govnih.gov While specific methods for the asymmetric synthesis of this compound are not detailed in the available literature, several strategies for the enantioselective synthesis of isoquinoline alkaloids can be adapted for fluorinated substrates. nih.govclockss.orgnih.gov

One prominent strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. clockss.org The use of chiral auxiliaries on either the amine or the aldehyde component can induce asymmetry at the newly formed stereocenter. clockss.org For a fluorinated target, a chiral derivative of a fluorinated phenylethylamine could be employed.

Another powerful approach involves the catalytic asymmetric reduction of a 3,4-dihydroisoquinoline intermediate. clockss.org Following a Bischler-Napieralski or similar cyclization to form a prochiral dihydroisoquinoline, a chiral catalyst can be used to hydrogenate the C=N double bond, leading to a tetrahydroisoquinoline with high enantiomeric excess. This has been a successful strategy in the synthesis of various isoquinoline alkaloids. clockss.org

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of complex molecules. chimia.ch For instance, proline-catalyzed asymmetric α-hydrazination of aldehydes, followed by a Pictet-Spengler cyclization, has been used to synthesize C-1 substituted tetrahydroisoquinoline natural products with high enantioselectivity. nih.gov The application of such organocatalytic methods to fluorinated precursors could provide a route to enantiomerically enriched fluorinated isoquinolines.

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral amines, have been shown to produce tetrahydroisoquinoline derivatives with excellent diastereoselectivities and enantioselectivities. mdpi.com The broad substrate scope of this reaction suggests its potential applicability to precursors bearing fluorine substituents.

| Asymmetric Strategy | Key Reaction | Chiral Source | Potential Fluorinated Substrate | Product Type |

| Diastereoselective Synthesis | Pictet-Spengler Reaction | Chiral auxiliary on amine or aldehyde | Chiral fluorinated phenylethylamine derivative | Enantiomerically enriched tetrahydroisoquinoline |

| Catalytic Asymmetric Reduction | Hydrogenation of C=N bond | Chiral metal catalyst | Fluorinated 3,4-dihydroisoquinoline | Enantiomerically enriched tetrahydroisoquinoline |

| Organocatalysis | Pictet-Spengler Reaction | Chiral organocatalyst (e.g., proline) | Fluorinated phenylethylamine and aldehyde | Enantiomerically enriched tetrahydroisoquinoline |

| 1,3-Dipolar Cycloaddition | Cycloaddition of azomethine imines | Chiral amine catalyst | Fluorinated C,N-cyclic azomethine imine | Enantiomerically enriched tetrahydroisoquinoline derivative |

Reaction Chemistry and Mechanistic Investigations of 7,8 Difluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Isoquinolines

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the functionalization of electron-deficient aromatic rings. In the context of fluorinated isoquinolines, the fluorine atoms act as both activating groups and leaving groups for this transformation.

The reactivity of the C-7 and C-8 positions in 7,8-difluoroisoquinoline towards nucleophilic attack is dictated by the electron-withdrawing effects of the fluorine atoms and the heterocyclic nitrogen. While direct comparative studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from closely related analogues such as 8-fluoro-3,4-dihydroisoquinoline (B12937770).

In studies involving 8-fluoro-3,4-dihydroisoquinoline, the fluorine atom at the C-8 position has been shown to be susceptible to displacement by various nucleophiles. For instance, heating this compound with cyclic secondary amines like morpholine, pyrrolidine, and piperidine (B6355638) in a sealed tube resulted in the successful synthesis of the corresponding 8-amino-substituted products. The reaction proceeds via a classic SNAr mechanism, where the amine attacks the electron-deficient C-8 position, leading to the formation of a Meisenheimer intermediate, which then expels the fluoride (B91410) ion to yield the substituted product.

The successful substitution at the C-8 position in this analogue underscores its electrophilic nature. The regioselectivity between the C-7 and C-8 positions in this compound would be influenced by the combined inductive and resonance effects of the nitrogen atom and the two fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate. Theoretical calculations and experimental evidence on similar systems suggest that the position para to an activating group is often highly reactive. In the isoquinoline (B145761) ring, the nitrogen atom exerts a strong electron-withdrawing effect, particularly influencing the positions in the pyridine (B92270) ring and, to a lesser extent, the benzene (B151609) ring. The precise reactivity of C-7 versus C-8 would depend on the specific nucleophile and reaction conditions employed.

| Reactant | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Fluoro-3,4-dihydroisoquinoline | Morpholine | 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline | 51 | |

| 8-Fluoro-3,4-dihydroisoquinoline | Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 49 | |

| 8-Fluoro-3,4-dihydroisoquinoline | Piperidine | 8-(Piperidin-1-yl)-3,4-dihydroisoquinoline | N/A |

The presence of fluorine atoms on the isoquinoline ring has a dual role in SNAr reactions. Primarily, fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it more electrophilic and thus activating it towards attack by nucleophiles. This activation is crucial for the initial, often rate-determining, step of the SNAr mechanism: the formation of the resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Conversely, after one of the fluorine atoms has been substituted by a nucleophile (for example, an amino group), the newly introduced group can influence the reactivity of the remaining fluorine atom. If the substituent is an electron-donating group (EDG), it will increase the electron density of the ring, thereby deactivating it towards further nucleophilic attack. This deactivation can sometimes be harnessed to achieve selective monosubstitution on polyfluorinated systems.

The SNAr reaction pathway is heavily influenced by stereoelectronic effects, which pertain to the spatial arrangement of orbitals and their electronic interactions. The reaction proceeds through an addition-elimination mechanism. The initial attack of the nucleophile on the carbon atom bearing the fluorine is perpendicular to the plane of the aromatic ring. This leads to a change in hybridization of the attacked carbon from sp² to sp³, disrupting the aromaticity of the ring.

The stability of the resulting Meisenheimer intermediate is paramount. The negative charge developed in this intermediate is delocalized over the aromatic system and is stabilized by electron-withdrawing groups. The fluorine atoms at C-7 and C-8, along with the ring nitrogen, are crucial for stabilizing this negative charge through their inductive effects. The orientation of the incoming nucleophile and the departing fluoride ion are governed by the orbital overlap required for the reaction to proceed efficiently. The restoration of aromaticity upon the expulsion of the fluoride ion is a strong thermodynamic driving force for the completion of the reaction.

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For compounds like this compound, these reactions typically require conversion of the C-F bond to a more reactive C-X bond (where X = Cl, Br, I, or OTf), as C-F bonds are generally unreactive in standard cross-coupling protocols due to their high bond strength.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a versatile method for creating C-C bonds. To apply this reaction to the this compound scaffold, a precursor such as 7-bromo-8-fluoroisoquinoline (B1412854) or 8-bromo-7-fluoroisoquinoline (B2513233) would be necessary. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl, making aryl bromides common and effective substrates.

While specific examples for 7,8-dihalo-isoquinoline precursors are scarce, studies on related systems, such as 8-bromotetrahydroisoquinolines, have demonstrated the feasibility of this approach. These compounds undergo Suzuki coupling with various (het)arylboronic acids to furnish 8-aryl-substituted tetrahydroisoquinolines in good yields. Similarly, 6-bromo- and 6,8-dibromo-tetrahydroquinolines have been successfully coupled with substituted phenylboronic acids. These examples strongly suggest that a hypothetical 7-bromo-8-fluoroisoquinoline could be selectively coupled at the C-7 position, leaving the C-F bond intact for potential subsequent SNAr reactions.

Other prominent palladium-catalyzed reactions can also be envisioned for the advanced functionalization of halogenated this compound precursors.

Heck Reaction : This reaction couples an aryl halide with an alkene. The reaction of a precursor like 7-bromo-8-fluoroisoquinoline with various alkenes would lead to the introduction of a vinyl group at the C-7 position. Such transformations have been applied to other halogenated isoquinolines, for instance, in the reaction of 5-bromoisoquinoline (B27571) with fluorous alkenes.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. A 7-iodo- or 7-bromo-8-fluoroisoquinoline precursor could be used to introduce an alkynyl moiety at the C-7 position. The Sonogashira reaction has been successfully performed on dihaloquinolines, where regioselectivity is often governed by the relative reactivity of the halogens (I > Br). For example, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes has been shown to occur selectively.

Buchwald-Hartwig Amination : This powerful method is used to form C-N bonds by coupling an aryl halide with an amine. The reaction of a 7-bromo-8-fluoroisoquinoline with various primary or secondary amines would yield 7-amino-8-fluoroisoquinoline derivatives. This reaction is well-documented for the synthesis of 8-aminoisoquinolines from 8-bromoisoquinoline (B29762) under palladium catalysis. This strategy provides a complementary route to the direct SNAr displacement of fluorine, often with a broader substrate scope and milder conditions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) in isoquinoline typically occurs on the more electron-rich benzene ring rather than the pyridine ring. shahucollegelatur.org.inresearchgate.net The positions most susceptible to electrophilic attack are C-5 and C-8, as these lead to the most stable cationic intermediates. researchgate.net

In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms via the inductive effect is expected to deactivate the benzene ring towards electrophilic attack. This deactivation would make electrophilic substitution reactions significantly more challenging to achieve compared to unsubstituted isoquinoline. The fluorine atoms at positions 7 and 8 would most strongly deactivate the positions ortho and para to them. Consequently, electrophilic attack at C-5 would be less disfavored than at other positions on the carbocyclic ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmaguideline.com For this compound, forcing conditions, such as the use of strong acids and high temperatures, would likely be necessary to facilitate these reactions. The regioselectivity would be a subject of interest, with substitution at the C-5 position being the most probable outcome.

Hypothetical Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 7,8-Difluoro-5-nitroisoquinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-7,8-difluoroisoquinoline |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution on deactivated aromatic systems. Actual experimental results may vary.

Addition Reactions to the Isoquinoline Heterocyclic Moiety

The pyridine ring of the isoquinoline system is susceptible to nucleophilic addition, particularly when the nitrogen atom is quaternized or activated. For this compound, the electron-withdrawing fluorine atoms on the adjacent ring would further increase the electrophilicity of the carbon atoms in the pyridine ring, potentially making it more reactive towards nucleophiles.

Addition of organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to occur at the C-1 position. The reaction of this compound with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would lead to the reduction of the C=N double bond, forming dihydro- and tetrahydroisoquinoline derivatives. youtube.com

Oxidation and Reduction Chemistry of the Difluorinated Isoquinoline System

The oxidation of the isoquinoline ring system is generally difficult due to the electron-deficient nature of the pyridine ring. pharmaguideline.com Strong oxidizing agents under harsh conditions can lead to ring cleavage. For this compound, the presence of the deactivating fluorine groups would likely make the benzene ring more resistant to oxidation compared to the parent isoquinoline. Oxidation, if successful, might be expected to occur at the pyridine ring, potentially leading to the formation of an N-oxide or cleavage of the heterocyclic ring.

Catalytic hydrogenation of isoquinoline can lead to the reduction of either the pyridine or the benzene ring, depending on the reaction conditions. shahucollegelatur.org.inyoutube.com For this compound, selective reduction of the pyridine ring could likely be achieved using catalysts like platinum or palladium under acidic conditions, yielding 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline. Complete reduction of both rings to form decahydroisoquinoline (B1345475) derivatives would require more forcing conditions.

Predicted Reduction Products of this compound

| Reagent/Conditions | Product |

|---|---|

| NaBH₄, Methanol | 7,8-Difluoro-1,2-dihydroisoquinoline |

| H₂, Pd/C, HCl | 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline |

Note: This table represents expected outcomes based on the known reduction chemistry of isoquinolines.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational studies. For electrophilic aromatic substitution, the mechanism would proceed through a cationic intermediate (an arenium ion or Wheland intermediate). The stability of this intermediate would dictate the regioselectivity of the reaction. The fluorine atoms would destabilize this intermediate through their inductive effect, thus slowing down the reaction rate.

In nucleophilic addition reactions, the mechanism involves the attack of a nucleophile on the electrophilic carbon atoms of the pyridine ring. The intermediates would be anionic adducts, which can then be protonated or further react.

Kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of intermediates would be crucial for fully understanding the reaction pathways. Computational modeling, such as density functional theory (DFT) calculations, could provide valuable insights into the transition state energies and the stability of intermediates, thereby corroborating experimental findings and helping to rationalize the observed reactivity and regioselectivity of this compound.

Role of 7,8 Difluoroisoquinoline As a Key Synthetic Building Block

A Precursor for Advanced Fluorinated Heterocyclic Systems

The 7,8-difluoroisoquinoline core serves as a valuable starting point for the synthesis of more complex, fluorinated heterocyclic systems. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the isoquinoline (B145761) ring system, enabling a range of chemical transformations that lead to novel and structurally diverse molecules.

Synthesis of Complex Polycyclic Structures

The construction of polycyclic aromatic systems is a fundamental pursuit in organic synthesis, with applications ranging from functional materials to pharmaceuticals. While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic structures are not extensively documented in publicly available literature, the general reactivity of halogenated aromatic compounds provides a roadmap for such transformations. Cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The fluorine and hydrogen atoms on the this compound ring system present opportunities for regioselective functionalization, which could be exploited to build additional fused rings.

For instance, selective C-H activation or metal-halogen exchange could generate reactive intermediates that undergo annulation reactions to form more extended polycyclic frameworks. The electronic perturbation induced by the fluorine atoms can influence the regioselectivity of these reactions, guiding the formation of specific isomers.

Methodologies for Isoquinoline Alkaloid Analogue Synthesis

Isoquinoline alkaloids are a large and diverse family of natural products with a wide array of biological activities. nih.gov The synthesis of analogues of these natural products is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers a unique platform for creating novel isoquinoline alkaloid analogues.

By incorporating the difluorinated motif, chemists can systematically probe the effects of fluorine substitution on biological activity. Synthetic strategies would likely involve the functionalization of the this compound core at various positions, followed by the elaboration of side chains and the construction of additional rings characteristic of specific alkaloid families. For example, modifications at the C1 position, a common point of diversification in isoquinoline alkaloids, could be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Derivatization Strategies for Scaffold Modification

The ability to selectively modify a core scaffold is crucial for generating libraries of compounds for biological screening. This compound presents both challenges and opportunities for regioselective derivatization.

Regioselective Derivatization of the Difluoroisoquinoline Core

Achieving regioselectivity in the functionalization of this compound is a key synthetic challenge. The electronic landscape of the molecule, shaped by the nitrogen heteroatom and the two fluorine atoms, dictates the preferred sites for electrophilic and nucleophilic attack. While specific studies on the regioselective derivatization of this compound are limited, general principles of aromatic chemistry can be applied.

Nucleophilic aromatic substitution (SNAr) reactions are likely to occur at positions activated by the fluorine atoms and the nitrogen of the pyridine (B92270) ring. Conversely, electrophilic aromatic substitution would be expected to occur at positions less deactivated by the electron-withdrawing groups. Directed metalation strategies, where a directing group guides a metalating agent to a specific position, could also be a powerful tool for achieving regioselective functionalization.

A hypothetical example of regioselective derivatization is presented in the table below, illustrating potential reaction types and the resulting products.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 7-Fluoro-8-methoxyisoquinoline or 8-Fluoro-7-methoxyisoquinoline |

| Directed ortho-Metalation | n-Butyllithium / TMEDA | 6-Lithio-7,8-difluoroisoquinoline intermediate |

| Palladium-catalyzed Cross-Coupling | Phenylboronic acid / Pd catalyst | 5-Phenyl-7,8-difluoroisoquinoline |

This table represents potential synthetic transformations based on general chemical principles and not on documented experimental results for this compound.

Development of Diverse Libraries from the this compound Scaffold

The this compound scaffold is an attractive starting point for the development of diverse chemical libraries for high-throughput screening. By employing combinatorial chemistry approaches, a wide range of substituents can be introduced at various positions on the core structure.

A general strategy for library development could involve the synthesis of a key intermediate, such as a halogenated or boronylated derivative of this compound. This intermediate could then be subjected to a battery of parallel reactions with a diverse set of building blocks. This approach would rapidly generate a large number of structurally related compounds, allowing for the systematic exploration of structure-activity relationships.

Utilization in the Synthesis of Labeled Compounds for Research

Isotopically labeled compounds are indispensable tools for mechanistic studies in chemistry and biology. The introduction of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) allows researchers to trace the fate of molecules in complex systems and to elucidate reaction mechanisms.

While there are no specific reports detailing the isotopic labeling of this compound for mechanistic studies, established methods for introducing isotopes into aromatic systems could be readily applied. For example, hydrogen-deuterium exchange reactions could be used to introduce deuterium at specific positions on the ring. Alternatively, the synthesis of this compound could be carried out using isotopically labeled starting materials. The resulting labeled compound could then be used in studies to probe enzyme mechanisms, metabolic pathways, or reaction kinetics.

Computational and Theoretical Investigations of 7,8 Difluoroisoquinoline

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO/LUMO) Characteristics and Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline (B145761) (Hypothetical) | -8.50 | -1.20 | 7.30 |

| 7,8-Difluoroisoquinoline (Hypothetical) | -8.80 | -1.50 | 7.30 |

| Note: These values are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found. |

Analysis of Charge Distribution and Molecular Electrostatic Potential Maps

The charge distribution within this compound is heavily skewed by the two fluorine substituents. Fluorine's high electronegativity leads to a significant partial negative charge on the fluorine atoms and a corresponding partial positive charge on the adjacent carbon atoms (C7 and C8). This polarization extends throughout the isoquinoline ring, influencing its reactivity.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. It is expected that the regions around the fluorine atoms would be colored red, indicating a high electron density and a negative electrostatic potential, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and parts of the aromatic ring would likely show regions of blue, indicating a positive electrostatic potential and susceptibility to nucleophilic attack. The nitrogen atom in the isoquinoline ring also represents a region of negative potential.

Quantum Chemical Assessment of Fluorine’s Inductive and Resonance Effects on the Isoquinoline System

Fluorine substitution on an aromatic system like isoquinoline introduces both inductive and resonance effects.

Inductive Effect (-I): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the isoquinoline ring through the sigma bonds, leading to a general deactivation of the ring towards electrophilic substitution.

Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, which is a resonance effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, the resonance effect of fluorine is generally weaker than its inductive effect.

In the case of this compound, the strong inductive effects of the two fluorine atoms are expected to dominate, significantly influencing the molecule's electronic properties and chemical reactivity.

Application of Quantum Chemical Calculation Methods

To obtain precise and detailed insights into the properties of this compound, various quantum chemical calculation methods can be employed.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would provide accurate bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Once the geometry is optimized, properties such as HOMO and LUMO energies, the molecular electrostatic potential, and atomic charges can be calculated.

Commonly used functionals in DFT for such systems include B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost.

Table 2: Illustrative Optimized Geometrical Parameters (DFT - B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) / Angle (°) |

| C7-F | 1.35 (Estimated) |

| C8-F | 1.35 (Estimated) |

| C7-C8 Bond Angle | 120.0 (Estimated) |

| Note: These values are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found. |

Ab Initio Computational Approaches for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to:

Obtain benchmark values for the molecular geometry and electronic properties.

Investigate excited states and predict UV-Vis spectra.

Provide a more detailed understanding of the electron correlation effects, which are not fully accounted for in standard DFT methods.

While computationally more demanding than DFT, ab initio methods offer a higher level of theoretical rigor and can be crucial for validating results from other computational approaches.

Computational Studies of Reaction Mechanisms and Pathways

A critical area yet to be explored is the computational modeling of reaction mechanisms involving this compound. Such studies would be invaluable for understanding how this compound participates in chemical transformations.

Characterization of Transition States and Energy Barriers

No computational data exists on the transition states and energy barriers for reactions involving this compound. The characterization of these critical points on the potential energy surface is fundamental to predicting reaction kinetics and feasibility. For a hypothetical reaction, a data table would typically present the calculated energy barriers (activation energies) for various pathways, as shown in the illustrative example below.

Table 1: Hypothetical Energy Barriers for a Reaction Involving this compound

| Reaction Pathway | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Pathway A | TS1 | Data Not Available |

| Pathway B | TS2 | Data Not Available |

| Pathway C | TS3 | Data Not Available |

This table is for illustrative purposes only, as no specific data has been published.

Mechanistic Insights into Selectivity and Reactivity

Without computational studies, insights into the regioselectivity and stereoselectivity of reactions with this compound are absent. The fluorine atoms' strong electron-withdrawing effects are anticipated to significantly modulate the electron density of the isoquinoline ring system, thereby directing the outcome of electrophilic and nucleophilic attacks. Theoretical calculations could elucidate these directing effects and explain the underlying electronic and steric factors governing its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and conformational preferences of this compound, particularly if it were to feature flexible substituent groups, have not been investigated through conformational analysis or molecular dynamics (MD) simulations. Such studies are crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions and reactivity.

Prediction of Spectroscopic Parameters for Validation and Interpretation of Experimental Data

While experimental spectroscopic data may exist, its interpretation is greatly enhanced by theoretical predictions. Density Functional Theory (DFT) calculations are commonly used to predict spectroscopic parameters like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. A comparison between calculated and experimental data serves to validate both the computational model and the experimental structure determination. No such predictive studies have been published for this compound.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| 13C NMR (C7) | Data Not Available | Data Not Available |

| 13C NMR (C8) | Data Not Available | Data Not Available |

| 19F NMR (F7) | Data Not Available | Data Not Available |

| IR Stretch (C-F) | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data has been published.

Future Directions and Emerging Research Avenues in 7,8 Difluoroisoquinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future of synthesizing 7,8-difluoroisoquinoline and its derivatives is increasingly geared towards green chemistry principles, aiming to reduce environmental impact and improve efficiency. Traditional synthetic routes often involve hazardous reagents and generate significant waste. researchgate.nete3s-conferences.org Research is now pivoting to methodologies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. researchgate.net

A primary goal is the development of one-pot procedures that combine multiple reaction steps, avoiding the need for isolating intermediates and thereby reducing solvent use and waste. rsc.org Future methodologies will likely focus on replacing dangerous and polluting reagents, such as n-butyllithium and thiophenol, with safer alternatives under milder reaction conditions. e3s-conferences.org The implementation of transition-metal-free catalytic systems is another promising direction, offering a more sustainable pathway to quinoline (B57606) and isoquinoline (B145761) derivatives. rsc.org

Direct C-H bond functionalization is a particularly significant area of research. researchgate.netyoutube.com These methods allow for the direct attachment of functional groups to the isoquinoline core without pre-functionalization (e.g., halogenation), which simplifies synthetic sequences and reduces byproduct formation. mdpi.com The development of catalytic cycles that utilize air as the terminal oxidant represents a major step towards truly sustainable chemical manufacturing. youtube.com

Table 1: Comparison of Synthetic Methodology Goals

| Feature | Traditional Methods | Future Sustainable Methods |

| Reagents | Often hazardous (e.g., n-butyllithium) | Safer, less toxic alternatives |

| Conditions | Can be harsh (high temp/pressure) | Milder, ambient conditions |

| Atom Economy | Often low, significant byproducts | High, minimal waste generation |

| Process | Multi-step with intermediate isolation | One-pot, telescoped reactions |

| Catalysis | Stoichiometric reagents, heavy metals | Recyclable catalysts, metal-free options |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the two fluorine atoms on the this compound scaffold are a fertile ground for discovering new chemical reactions. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the heterocyclic ring, opening avenues for transformations not typically observed in non-fluorinated isoquinolines.

Future research will likely concentrate on leveraging this fluorine-induced reactivity. For instance, the activation of specific C-H bonds on the ring could lead to novel, site-selective functionalization. youtube.com Exploring palladium-catalyzed processes that can sequentially activate different C-H bonds on the isoquinoline framework could provide modular access to a wide range of complex derivatives from a simple starting material. researchgate.net

Furthermore, the development of catalytic systems that can overcome the kinetic barriers associated with cleaving strong C-H bonds is a key challenge. youtube.com Mechanistic studies will be crucial to understand the underlying principles of these new transformations, potentially involving unconventional catalytic cycles like Pd(II)/Pd(IV). researchgate.net The goal is to move beyond classical named reactions like the Bischler-Napieralski or Pictet-Spengler reactions toward more direct and versatile methods for elaborating the core structure. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis represents a paradigm shift in the production of complex molecules like this compound. mdpi.comnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov

Flow chemistry allows for the safe use of hazardous reagents and the handling of unstable intermediates because only small quantities are reacting at any given moment within the reactor. nih.gov This technology enables reactions to be performed at high temperatures and pressures with greater control, often leading to higher yields and shorter reaction times. nih.gov For the synthesis of this compound derivatives, flow reactors can facilitate multi-step sequences where the output of one reactor is fed directly into the next, eliminating the need for manual isolation and purification of intermediates. thieme-connect.de

Automated synthesis platforms, which integrate liquid handlers and storage systems, further accelerate the drug discovery process. youtube.com These platforms can perform thousands of reactions at a microscale, allowing for rapid optimization of reaction conditions and the creation of large libraries of this compound analogs for biological screening. youtube.comyoutube.com The integration of real-time analytical feedback ensures high fidelity and reproducibility, accelerating the design-make-test cycle. youtube.com

Table 2: Advantages of Flow Chemistry vs. Batch Processing

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk with hazardous materials | Enhanced safety, small reaction volumes |

| Control | Difficult to control temperature precisely | Precise control of temperature & pressure |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer |

| Efficiency | Slower, includes manual handling steps | Faster, telescoped reactions, automation |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Advanced Computational Modeling for Predictive Design of Fluorinated Heterocycles

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.gov For fluorinated heterocycles like this compound, DFT can provide critical insights into their electronic structure, stability, and potential for use in various applications. researchgate.net

Future research will increasingly rely on computational models to predict how the placement of fluorine atoms affects molecular properties such as dipole moment, molecular hyperpolarizability, and thermodynamic stability. researchgate.netnih.gov These predictions can help chemists design derivatives of this compound with tailored electronic and optical properties for applications in materials science, such as organic photovoltaics. nih.govnih.gov

Moreover, computational modeling can be used to predict the outcomes of chemical reactions and to elucidate complex reaction mechanisms. nih.gov By calculating transition state energies, chemists can forecast the feasibility of a proposed synthetic route or understand why a particular reaction follows an unexpected pathway. This predictive power reduces the need for trial-and-error experimentation, saving time and resources and accelerating the discovery of novel transformations for the this compound core.

Expanding the Utility of this compound as a Versatile Chemical Platform

The this compound scaffold holds significant potential as a versatile building block for creating new molecules with valuable applications in medicine, agriculture, and materials science. researchgate.net The presence of fluorine can enhance metabolic stability and binding affinity, making it an attractive core for the development of new therapeutic agents. researchgate.net

Future directions will focus on using this compound as a starting point for the synthesis of novel bioactive compounds. Its derivatives could be explored as potential anticancer, antimicrobial, or antiviral agents, following the rich history of the broader isoquinoline family in medicinal chemistry. researchgate.net The unique fluorine substitution pattern offers a distinct chemical space to explore compared to other fluorinated or non-fluorinated isoquinolines.

In materials science, the photoactive nature of the quinoline core suggests that this compound derivatives could be investigated for use in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) or polymer solar cells. nih.gov The electron-withdrawing fluorine atoms can be used to tune the energy levels of the molecule, which is a critical parameter for designing efficient materials for organic electronics. The continued exploration of new synthetic methodologies will be crucial to unlocking the full potential of this versatile chemical platform.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-Difluoroisoquinoline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorination of isoquinoline precursors via directed ortho-lithiation followed by electrophilic fluorination. For example, 8-fluoro-3,4-dihydroisoquinoline derivatives are synthesized using regioselective lithiation at low temperatures (−78°C) with LDA (lithium diisopropylamide), followed by quenching with fluorine sources like NFSI (N-fluorobenzenesulfonimide) . Yield optimization requires strict control of anhydrous conditions, reaction time (<4 hours), and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent). Post-reduction steps (e.g., NaBH4/AcOH) may be needed to stabilize intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm fluorination positions and regioselectivity. For example, coupling constants (JF-F ~12–15 Hz) distinguish vicinal vs. geminal fluorine atoms .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 206.22 for 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride) .

- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the regioselectivity of fluorination in isoquinoline derivatives?

- Methodology :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311G(d)) predict thermodynamic stability of intermediates. For example, radical stabilization energies explain preferential bromination at benzylic vs. methyl positions in fluorinated analogs .

- Isotopic Labeling : Use of <sup>18</sup>F or <sup>2</sup>H isotopes to track reaction pathways and validate intermediates .

- Statistical Validation : Adhere to pre-registered analysis plans (e.g., Bonferroni correction for multiple comparisons) to minimize Type I errors in interpreting spectral data .

Q. What strategies optimize the functionalization of this compound for CNS drug candidates?

- Methodology :

- Position-Specific Alkylation : Introduce lipophilic substituents at position 1 via benzyl bromide or Grignard reagents (e.g., 4-CF3C6H4MgBr) to enhance blood-brain barrier penetration .

- Amination : Fluorine-amine exchange under Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos ligand) yields 8-amino derivatives for neuroreceptor targeting .

- Cyclization : Intramolecular Heck reactions generate fused-ring systems to modulate pharmacokinetics .

Q. How should researchers address discrepancies in biological activity data across fluorinated isoquinoline analogs?

- Methodology :

- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC50) and efficacy differences .

- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., demethylation or defluorination artifacts) that may skew activity readings .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing fluorine vs. methyl groups) using molecular docking (AutoDock Vina) to receptor models .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing contradictory results in fluorination efficiency studies?

- Methodology :

- Bayesian Hierarchical Models : Account for batch-to-batch variability in synthetic yields (e.g., priors for catalyst efficiency) .

- Sensitivity Analysis : Test robustness of conclusions to outliers (e.g., Cook’s distance >1.0) in spectroscopic or bioassay datasets .

- Replication Studies : Independent synthesis and characterization by blinded labs reduce false positives .

Q. How can reaction conditions be systematically optimized for scale-up synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature (−78°C vs. −40°C), solvent (THF vs. DMF), and catalyst loading (5–10 mol% Pd) .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor fluorination progress in real time .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.